Product packaging for 3-isopropyl-1H-pyrazole-4-carbonitrile(Cat. No.:)

3-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13345604
M. Wt: 135.17 g/mol
InChI Key: KTYTXMLLSKKEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Isopropyl-1H-pyrazole-4-carbonitrile (CAS 138134-09-5) is a versatile chemical intermediate in organic and medicinal chemistry research. With the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol, this compound features a pyrazole ring core substituted with an isopropyl group and a nitrile functionality, making it a valuable scaffold for the synthesis of more complex molecules . Pyrazole-4-carbonitrile derivatives are key precursors in pharmaceutical research. They serve as crucial building blocks for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and sedative/hypnotic drug analogs . Specifically, closely related structures such as 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile are documented as intermediates in the synthesis of encorafenib, a kinase inhibitor used in cancer treatment . The nitrile and pyrazole groups allow for further chemical transformations, enabling researchers to construct diverse heterocyclic libraries for biological screening. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3 B13345604 3-isopropyl-1H-pyrazole-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYTXMLLSKKEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Derivatization of 3 Isopropyl 1h Pyrazole 4 Carbonitrile

Chemical Transformations Involving the Pyrazole (B372694) Core and its Substituents

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, which endows it with a unique reactivity profile. The substituents at the C3, and C4 positions further modulate this reactivity.

The pyrazole ring in 3-isopropyl-1H-pyrazole-4-carbonitrile offers several sites for functionalization through various organic reactions. The reactivity of each position (N1, C3, C4, C5) is influenced by the electronic properties of the ring and its existing substituents.

N1 Position: The pyrrole-like nitrogen at the N1 position bears a proton that can be abstracted by a base, forming a pyrazolate anion. mdpi.com This anion is a potent nucleophile and can readily react with electrophiles, such as alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation, respectively. This is a common strategy for introducing diversity and modifying the compound's properties.

C4 Position: Electron density calculations on the pyrazole ring show that the C4 position has a higher electron density compared to C3 and C5, making it susceptible to electrophilic substitution reactions. mdpi.com For pyrazole systems, direct functionalization at C4 can be achieved through reactions like halogenation, nitration, or Friedel-Crafts-type acylation. For instance, a method for the direct thio- or selenocyanation at the C4 position of N-substituted pyrazoles has been developed using PhICl2 and NH4SCN or KSeCN, respectively. beilstein-journals.org This highlights a pathway to introduce sulfur or selenium-containing functional groups at this position.

C5 Position: While the C4 position is more electron-rich, the C5 position can also undergo functionalization, often through metallation-electrophile quench sequences. For example, studies on substituted 1-vinylpyrazoles have demonstrated regioselective bromine-lithium exchange at the C5-position, allowing for the subsequent introduction of a range of electrophiles at this site. mdpi.com

C3 Position: The C3 position, bearing the isopropyl group, is generally less reactive towards electrophiles. The positions adjacent to the ring nitrogens (C3 and C5) have lower electron density and are more susceptible to nucleophilic attack, although this typically requires the presence of a good leaving group on the ring. mdpi.com

Table 1: Potential Functionalization Reactions on the Pyrazole-4-carbonitrile Core

PositionReaction TypeReagents/ConditionsProduct Type
N1 AlkylationBase (e.g., NaH), Alkyl Halide (R-X)1-Alkyl-3-isopropyl-1H-pyrazole-4-carbonitrile
N1 AcylationBase, Acyl Chloride (RCOCl)1-Acyl-3-isopropyl-1H-pyrazole-4-carbonitrile
C4 Thio/SelenocyanationPhICl₂, NH₄SCN / KSeCN4-Thiocyanato/Selenocyanato Pyrazole Derivative
C5 Lithiation/Electrophilic Quenchn-BuLi, Electrophile (E+)5-Substituted Pyrazole Derivative

The carbonitrile (-C≡N) group at the C4 position is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. For example, the partial hydrolysis of a related 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile to its corresponding carboxamide was achieved using sulfuric acid. ekb.eg This demonstrates a key transformation for converting the cyano group into a carboxamide, which can serve as a handle for further derivatization.

Conversion to Amidoxime (B1450833): Nitriles can react with hydroxylamine (B1172632) to form amidoximes. In one study, a pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivative was converted to the corresponding amidoxime by treatment with hydroxylamine in the presence of sodium acetate (B1210297). ekb.eg Amidoximes are valuable intermediates, notably for the synthesis of 1,2,4-oxadiazole (B8745197) heterocycles.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This conversion provides an entry point to aminomethyl-substituted pyrazoles, which are useful building blocks in medicinal chemistry.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile group. masterorganicchemistry.comleah4sci.com The initial addition forms an imine salt intermediate, which upon acidic hydrolysis, yields a ketone (R-CO-). masterorganicchemistry.com This reaction provides a powerful method for forming a new carbon-carbon bond and introducing a ketone functionality onto the pyrazole ring at the C4 position.

The isopropyl group at the C3 position is not merely a passive substituent; it actively influences the electronic and steric properties of the pyrazole ring, thereby modulating its reactivity.

Electronic Effects: As an alkyl group, the isopropyl substituent is electron-donating through an inductive effect. This electron donation increases the electron density of the pyrazole ring. Studies on 3(5)-substituted pyrazoles suggest that electron-donating groups at the C3 position increase the basicity of the pyrazole ring. nih.gov This enhanced basicity can affect the rate and outcome of reactions involving protonation or coordination with electrophiles. Theoretical calculations have shown that for tautomeric pyrazoles, electron-donating groups like alkyls favor residing at the C3 position for greater system stability. nih.gov

Steric Effects: The isopropyl group is bulkier than a methyl or hydrogen substituent. This steric hindrance can direct the regioselectivity of reactions. For instance, in reactions involving the N1 or C5 positions, the bulky isopropyl group can sterically hinder the approach of reagents, potentially favoring reaction at the less hindered N1 position or influencing the conformational preferences of the molecule. DFT calculations have indicated a higher stability for pyrazoles carrying bulkier groups at the C3 position. nih.gov This steric influence is a key factor in predicting the outcome of synthetic transformations on the pyrazole core. nih.gov

Construction of Fused Heterocyclic Systems from Pyrazole-4-carbonitrile Precursors

The this compound scaffold is an excellent starting point for the synthesis of bicyclic heterocyclic systems of significant interest in medicinal chemistry. The key strategy often involves the initial transformation of the pyrazole into a 5-aminopyrazole derivative, which then serves as a versatile precursor for cyclocondensation reactions.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles known for their diverse biological activities. A common and efficient route to these systems involves the reaction of 5-amino-3-substituted-1H-pyrazole-4-carbonitriles with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds or their synthetic equivalents. nih.gov

The synthesis typically proceeds via a cyclocondensation reaction. The exocyclic amino group at C5 and the endocyclic nitrogen at N1 of the 5-aminopyrazole precursor act as the two nucleophilic centers. The reaction with a β-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, in an acidic medium like acetic acid, leads to the formation of the fused pyrimidine (B1678525) ring. ekb.egmdpi.com The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound. mdpi.com For instance, the condensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with various β-dicarbonyl compounds has been shown to produce the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in high yields. nih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazole Precursors

5-Aminopyrazole Precursor1,3-Dicarbonyl ReagentConditionsFused Product
5-Amino-3-isopropyl-1H-pyrazole-4-carbonitrileAcetylacetoneAcetic Acid, Heat7-amino-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative
5-Amino-3-isopropyl-1H-pyrazole-4-carbonitrileEthyl AcetoacetateAcetic Acid, Heat7-amino-5-methyl-2-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative
5-Amino-3-(aryl)amino-1H-pyrazole-4-carbonitrilePentane-2,4-dioneH₂SO₄, Acetic Acid2,7-Dimethyl-5-(arylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Pyrazolo[3,4-b]pyridines, also known as pyrazolopyridines, are another important class of fused heterocycles. Their synthesis from pyrazole precursors also commonly relies on 5-aminopyrazole intermediates.

Several synthetic strategies exist:

Reaction with 1,3-Dicarbonyl Compounds: Similar to the synthesis of pyrazolo[1,5-a]pyrimidines, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds. However, the reaction pathway can be controlled to favor the formation of the pyridine (B92270) ring. If the 1,3-dicarbonyl compound is non-symmetrical, two regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov

Reaction with α,β-Unsaturated Ketones: A widely used method is the cyclocondensation of 5-aminopyrazoles with α,β-unsaturated ketones (chalcones). mdpi.com The reaction is believed to proceed via an initial Michael addition of the C4 of the pyrazole or the C5-amino group to the unsaturated system, followed by intramolecular cyclization and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine core. nih.gov

Multicomponent Reactions: One-pot, three-component reactions provide an efficient route. For example, the condensation of an aldehyde, malononitrile (B47326), and a 5-aminopyrazole derivative can directly afford highly substituted 6-amino-pyrazolo[3,4-b]pyridine-5-carbonitriles. niscpr.res.in This approach is valued for its atom economy and operational simplicity.

The versatility of the 5-aminopyrazole-4-carbonitrile precursor, derived from this compound, makes it a cornerstone in the construction of these valuable fused heterocyclic scaffolds.

Formation of Bipyrazole and Other Polyheterocyclic Architectures.

The reactivity of the pyrazole core in this compound, particularly its utility in the synthesis of more complex heterocyclic systems, is a subject of significant interest in medicinal and materials chemistry. The presence of the nitrile group and the reactive N-H protons of the pyrazole ring allows for various cyclocondensation reactions to form fused and linked polyheterocyclic structures.

One potential pathway to bipyrazole derivatives involves the transformation of the 4-carbonitrile group into a suitable reactive intermediate. For instance, following a synthetic route demonstrated for other pyrazole-4-carbonitriles, the nitrile group could be hydrolyzed and then converted into an acetyl group. This acetylpyrazole can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde to yield a chalcone (B49325) derivative. The resulting α,β-unsaturated ketone system in the chalcone is an excellent Michael acceptor. Treatment of this chalcone with hydrazine (B178648) or a substituted hydrazine can lead to the formation of a second pyrazole ring through a cyclocondensation reaction, ultimately yielding a bipyrazole structure. cu.edu.eg

Furthermore, 3-aminopyrazole-4-carbonitrile derivatives, which are structurally related to this compound, are extensively used as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.comchim.it This class of fused heterocyclic compounds is formed through the reaction of the aminopyrazole with various 1,3-dielectrophiles. Although this compound itself does not possess the amino group necessary for this specific reaction, its derivatization to introduce such a functionality at the 3- or 5-position would open up pathways to these polyheterocyclic architectures. The regioselectivity of such cyclocondensation reactions is often influenced by the reaction conditions and the nature of the substituents on the pyrazole ring. chim.it

The general synthetic utility of pyrazole-4-carbonitriles in forming polycyclic systems is well-documented. These compounds can participate in multicomponent reactions, for example, with aldehydes and malononitrile in the presence of a suitable catalyst, to generate highly substituted pyridine rings fused or linked to the pyrazole core. researchgate.netresearchgate.net The versatility of the carbonitrile group allows for its conversion into other functional groups, thereby providing a handle for a wide array of subsequent chemical transformations to build complex molecular architectures.

Investigation of Tautomeric Equilibria and Intramolecular Proton Transfer in Pyrazole Carbonitriles.

The phenomenon of annular prototropic tautomerism is a key characteristic of N-unsubstituted pyrazoles, including this compound. chim.itnih.gov This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms. For this compound, the tautomeric equilibrium is between this compound and 5-isopropyl-1H-pyrazole-4-carbonitrile.

Experimental Probes for Tautomerism in Solution and Solid State.

The study of tautomeric equilibria in pyrazole derivatives relies on a variety of experimental techniques that can probe the structure of the molecule in different physical states. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy is a powerful tool for investigating tautomerism. bohrium.comfu-berlin.de The rate of proton exchange between the two nitrogen atoms influences the appearance of the NMR spectrum. In cases of rapid exchange, time-averaged signals are observed for the C3/C5 carbons and their substituents. However, by using low temperatures and suitable solvents, the rate of this exchange can be slowed down to the NMR timescale, allowing for the observation of distinct signals for each tautomer. The integration of these signals can then be used to determine the equilibrium constant between the two forms. For pyrazoles with different substituents at the 3 and 5 positions, 1H, 13C, and 15N NMR are all valuable techniques. fu-berlin.de

X-ray Crystallography: In the solid state, X-ray diffraction provides unambiguous information about the molecular structure, including the precise location of the N-H proton, thus identifying the predominant tautomer in the crystal lattice. figshare.com This technique has been widely used to study the tautomeric preferences of substituted pyrazoles. nih.gov

Solid-State NMR (ssNMR): This technique is particularly useful for studying the structure and dynamics of molecules in the solid state, especially for microcrystalline or amorphous samples where single-crystal X-ray diffraction is not feasible. nih.gov 13C and 15N Cross-Polarization Magic Angle Spinning (CPMAS) NMR can distinguish between different tautomers in the solid state by observing the distinct chemical shifts of the carbon and nitrogen atoms in each form. figshare.comsci-hub.se

The following table summarizes the key experimental techniques used to study pyrazole tautomerism:

TechniquePhysical StateInformation ObtainedKey Observables
Solution NMR (1H, 13C, 15N)SolutionTautomeric equilibrium constants, rates of proton exchange.Distinct signals for each tautomer at low temperature, chemical shift differences.
X-ray CrystallographySolid (single crystal)Precise molecular structure, identification of the dominant tautomer.Location of the N-H proton, bond lengths, and angles.
Solid-State NMR (CPMAS)Solid (polycrystalline/amorphous)Identification of tautomers present in the solid state, dynamic processes.Distinct chemical shifts for C3/C5 and N1/N2 in different tautomers.

Influence of Electronic and Steric Factors on Tautomeric Preferences.

The position of the tautomeric equilibrium in unsymmetrically substituted pyrazoles is governed by a delicate balance of electronic and steric effects of the substituents at the C3 and C5 positions.

Electronic Effects: The electronic nature of the substituents plays a crucial role in determining the relative stability of the two tautomers. Electron-donating groups, such as alkyl groups, tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups, like the cyano group, generally show a preference for the C5 position. researchgate.net In the case of this compound, there is a competition between the electron-donating isopropyl group and the electron-withdrawing cyano group at the adjacent position. Theoretical calculations on substituted pyrazoles have shown that strong electron-withdrawing groups can significantly stabilize the tautomer where they are located at the 5-position. researchgate.net

Steric Effects: The steric bulk of the substituents can also influence the tautomeric preference. Larger, bulkier groups may favor a particular tautomeric form to minimize steric hindrance within the molecule or in the crystal packing. Studies on pyrazoles with bulky substituents like tert-butyl and isopropyl have indicated a preference for these groups to be at the C5 position. nih.gov

For this compound, the interplay of these factors would determine the dominant tautomer. The electron-donating nature of the isopropyl group would favor the 3-isopropyl tautomer, while both the electron-withdrawing nature of the cyano group at position 4 and the steric bulk of the isopropyl group would favor the 5-isopropyl tautomer. Experimental and computational studies on related systems suggest that for alkyl-substituted pyrazoles, the tautomer with the alkyl group at the C5 position is often preferred. nih.gov

The following table summarizes the expected influence of the substituents in this compound on its tautomeric equilibrium:

FactorSubstituentPositionInfluence on TautomerismFavored Tautomer
Electronic Effect (Donating)IsopropylC3Stabilizes the tautomer with the substituent at C3.This compound
Electronic Effect (Withdrawing)CyanoC4Influences the overall electron density of the ring.-
Steric EffectIsopropylC3/C5Favors the tautomer with the bulky group at the less hindered position (generally C5).5-isopropyl-1H-pyrazole-4-carbonitrile

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Isopropyl 1h Pyrazole 4 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of pyrazole (B372694) derivatives in solution. A suite of one-dimensional (1D) and two-dimensional (2D) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal integrations (number of protons), and spin-spin coupling patterns (J-coupling). For 3-isopropyl-1H-pyrazole-4-carbonitrile, characteristic signals would include a singlet for the C5-H proton of the pyrazole ring, a septet for the isopropyl CH, a doublet for the isopropyl methyl groups, and a broad singlet for the N1-H proton.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. Key signals for the target molecule would include those for the nitrile carbon (C≡N), the three distinct pyrazole ring carbons (C3, C4, C5), and the carbons of the isopropyl group. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

To definitively assign these signals and establish the connectivity of the molecular framework, 2D NMR techniques are employed. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the protonated carbons of the pyrazole ring and the isopropyl substituent. For instance, the C5-H proton signal would show a cross-peak with the C5 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov This information pieces together the molecular skeleton. Key HMBC correlations for this compound would include:

The isopropyl CH proton correlating to the C3 carbon of the pyrazole ring.

The C5-H proton correlating to the C3 and C4 carbons, as well as the nitrile carbon.

The N1-H proton correlating to the C5 and C3a (a common notation for the carbon at the ring junction in fused systems, here referring to C3 and C5) carbons, confirming the tautomeric form.

Table 1: Typical NMR Data for a 3-substituted-1H-pyrazole-4-carbonitrile Scaffold.
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
N1-H~12-14 (broad)-C3, C5
C3-~145-155-
C4-~90-100-
C5-H~8.0-8.5 (s)~130-140C3, C4, C≡N
C≡N-~115-120-
Isopropyl-CH~3.0-3.5 (septet)~25-30C3, Isopropyl-CH₃
Isopropyl-CH₃~1.2-1.4 (d)~20-25C3, Isopropyl-CH

While ¹H and ¹³C NMR are powerful, they provide no direct information about the nitrogen atoms of the pyrazole ring. ¹⁵N NMR spectroscopy fills this critical gap. wikipedia.org Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope, direct observation is often impractical. wikipedia.org Instead, inverse-detected experiments like ¹H-¹⁵N HMBC are used. nih.govmdpi.com This technique detects long-range couplings between protons and ¹⁵N nuclei, allowing for the assignment of nitrogen chemical shifts and aiding in the differentiation of isomers and tautomers. mdpi.comresearchgate.net

In an N-unsubstituted pyrazole, there are two distinct nitrogen environments: a "pyrrole-like" nitrogen (N1) bearing a proton, and a "pyridine-like" nitrogen (N2) with a lone pair of electrons contributing to the aromatic system. The ¹H-¹⁵N HMBC spectrum would show correlations from the N1-H proton to both N1 and N2. Furthermore, the C5-H proton would exhibit a ³J coupling to N1 and a ²J coupling to N2, providing unambiguous assignment of the ring nitrogens. nih.gov For example, in pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, distinct chemical shifts have been observed for the "pyrrole-like" N-2 (δ ~-167 ppm) and "pyridine-like" N-1 (δ ~-117 ppm). nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are particularly useful for identifying the presence of specific functional groups. For this compound, the most characteristic absorption is that of the nitrile (C≡N) group.

Infrared (IR) Spectroscopy: The C≡N stretching vibration appears as a sharp, intense band in the region of 2220-2230 cm⁻¹. mdpi.com Other important bands include a broad absorption in the 3100-3400 cm⁻¹ range corresponding to the N-H stretch, C-H stretching vibrations from the isopropyl group and pyrazole ring just below 3000 cm⁻¹, and various C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. ptfarm.pl

Raman Spectroscopy: Raman spectroscopy also detects these vibrational modes. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. chemicalbook.com The aromatic ring vibrations also give rise to characteristic Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
N-HStretching3100 - 3400Medium-Broad (IR)
C-H (sp³)Stretching2850 - 3000Medium (IR, Raman)
C≡N (Nitrile)Stretching2220 - 2230Strong, Sharp (IR, Raman)
C=N / C=C (Ring)Stretching1400 - 1600Variable (IR, Raman)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or a related ion (e.g., [M+H]⁺) is measured. mdpi.com For this compound (C₇H₉N₃), the nominal molecular weight is 135.17 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, typically to four or more decimal places. dergipark.org.tr This precision allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula by comparing the experimentally measured exact mass to the calculated theoretical mass. rsc.org

Table 3: HRMS Data for Molecular Formula Confirmation of C₇H₉N₃.
IonCalculated Exact MassTypical Experimental MassTechnique
[M+H]⁺136.0869e.g., 136.0871ESI-TOF

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state. wikipedia.orgnih.gov This technique determines the precise spatial coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. nih.gov

Emerging Academic Research Directions and Niche Applications of 3 Isopropyl 1h Pyrazole 4 Carbonitrile in Chemical Science

Role as Versatile Synthons and Building Blocks for Diverse Chemical Libraries

The true power of 3-isopropyl-1H-pyrazole-4-carbonitrile in synthetic chemistry lies in its capacity to act as a versatile synthon, or building block, for the construction of complex molecular architectures. The pyrazole-4-carbonitrile scaffold is a well-established precursor for a variety of fused heterocyclic systems, which are of immense importance in medicinal chemistry and drug discovery. mdpi.comresearchgate.net

The strategic placement of the nitrile group (C≡N) and the adjacent amino-like nitrogen atom within the pyrazole (B372694) ring allows for a range of chemical transformations. These reactive sites are ideal for cyclocondensation reactions, where the pyrazole ring is fused with another ring system. For instance, reacting similar aminopyrazole-carbonitriles with various bidentate electrophiles can lead to the regioselective synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. mdpi.comnih.gov It is plausible that this compound could undergo similar reactions, serving as a key intermediate for generating libraries of novel fused-ring compounds. The isopropyl group at the 3-position would introduce lipophilicity and specific steric bulk, potentially influencing the biological activity and pharmacokinetic properties of the resulting molecules.

The general reaction scheme for the utility of aminopyrazole carbonitriles in creating fused systems is well-documented. mdpi.comresearchgate.netnih.gov These reactions highlight the synthetic utility of the core structure that this compound shares.

Table 1: Potential Heterocyclic Systems Derived from Pyrazole-4-carbonitrile Synthons

Precursor Scaffold Reagent Type Resulting Fused System Potential Significance
3-Aminopyrazole-4-carbonitrile β-Diketones, β-Ketoesters Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds for bioactive compounds, including hypnotic drugs. researchgate.net
3-Aminopyrazole-4-carbonitrile Formic Acid, Urea, Guanidine Pyrazolo[3,4-d]pyrimidine Isosteres of purines, used in developing kinase inhibitors. nih.gov

By leveraging these established synthetic routes, chemical libraries with diverse functionalities can be systematically built around the 3-isopropyl-1H-pyrazole core, enabling high-throughput screening for various biological targets.

Potential in Advanced Materials Science Research

Beyond its role in medicinal chemistry, the electronic properties of the pyrazole ring make its derivatives attractive candidates for applications in advanced materials science. numberanalytics.com Research is increasingly focused on harnessing these properties for developing novel organic materials with specific photophysical or electronic functions.

Pyrazole derivatives have demonstrated remarkable photophysical properties, including strong fluorescence with high quantum yields and significant photostability. nih.govresearchgate.net These characteristics are essential for applications such as fluorescent probes, bioimaging agents, and organic light-emitting diodes (OLEDs). The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) processes, which can be finely tuned by the substituents on the pyrazole ring. nih.gov

While specific photophysical data for this compound is not yet widely reported, its structural components suggest a potential for interesting luminescent behavior. The combination of the electron-donating pyrazole ring and the electron-withdrawing nitrile group could facilitate ICT upon photoexcitation, leading to fluorescence. The isopropyl group, while not electronically active, can influence the molecule's solubility in different media and affect its solid-state packing, which in turn impacts its emission properties. The study of related pyrazole derivatives shows that emission wavelengths can be modulated across the visible spectrum, making them versatile fluorophores. researchgate.netdpi-journals.com

The ability of the pyrazole ring's nitrogen atoms to coordinate with metal ions has been exploited in the development of highly selective and sensitive chemosensors. nih.govrsc.org These sensors typically operate via fluorescence modulation, where the binding of a specific ion either enhances ("turn-on") or quenches ("turn-off") the material's luminescence. nih.govsemanticscholar.org

This compound possesses two potential coordination sites for metal ions: the pyridine-like nitrogen of the pyrazole ring and the nitrogen of the nitrile group. This dual-binding capability could be harnessed to design novel sensors for detecting environmentally or biologically significant metal ions such as Zn²⁺, Al³⁺, or Ni²⁺. nih.govrsc.org Upon coordination with a metal ion, the electronic structure of the molecule would be perturbed, leading to a detectable change in its absorption or emission spectrum. The development of such pyrazole-based sensors is a rapidly growing field, driven by the need for simple, low-cost, and highly sensitive analytical tools for environmental and biological monitoring. nih.govrsc.org

Table 2: Examples of Pyrazole-Based Fluorescent Chemosensors

Pyrazole Derivative Type Target Analyte Sensing Mechanism Reference
Pyridine-Pyrazole Derivative Al³⁺ Chelation-Enhanced Fluorescence (CHEF) rsc.org
Pyrazoline Derivative Zn²⁺ / Cd²⁺ Photoinduced Electron Transfer (PET) blocking nih.govsemanticscholar.org
Acylhydrazone Pyridine-Pyrazole Al³⁺ Complex formation leading to fluorescence increase rsc.org

Future Trajectories in Pyrazole Chemistry and Related Heterocyclic Systems

The future of pyrazole chemistry is bright, with several exciting research trajectories emerging. numberanalytics.comnumberanalytics.com One of the primary focuses will be the continued development of more efficient and sustainable synthetic methodologies to access functionalized pyrazole derivatives. mdpi.com This includes the use of novel catalysts and one-pot multicomponent reactions that reduce waste and improve yields.

Furthermore, the exploration of pyrazole-based compounds in materials science is expected to expand beyond sensors and OLEDs into areas like energy storage and catalysis. numberanalytics.com The unique electronic and coordination properties of the pyrazole ring make it a promising scaffold for designing novel organic conductors and catalysts.

For this compound specifically, future research will likely focus on:

Systematic Synthesis of Derivatives: Creating a comprehensive library of compounds by modifying the N1 position of the pyrazole ring and performing chemical transformations on the nitrile group.

Detailed Photophysical Characterization: A thorough investigation of its absorption, emission, quantum yield, and solvatochromic properties to assess its potential as a fluorophore.

Sensor Development and Application: Designing and testing its efficacy as a selective chemosensor for various metal ions and other analytes.

Computational Studies: Employing theoretical calculations to predict its electronic properties, reactivity, and potential interactions with biological targets, thereby guiding experimental efforts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-isopropyl-1H-pyrazole-4-carbonitrile?

  • Methodology :

  • Cyclocondensation : React β-ketonitriles with hydrazine derivatives under acidic conditions. For example, 5-amino-1H-pyrazole-4-carbonitrile (a precursor) can be synthesized via diazotization followed by coupling with isopropylamine (analogous to methods in ).
  • Triazenyl Precursor Substitution : Substitute triazenyl groups (N=N–N) with azides or other nucleophiles. For instance, (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile can undergo azide substitution using azido(trimethyl)silane and trifluoroacetic acid (TFA) at 50°C (as in ).
  • Yield Optimization : Typical yields range from 45% to 88% depending on solvent (e.g., methylene chloride), temperature (0°C to 50°C), and stoichiometry (7.5–10 equiv. reagents) .

Q. How is this compound characterized using spectroscopic methods?

  • Key Techniques :

  • 1H/13C NMR : Peaks for pyrazole protons appear at δ 7.5–8.5 ppm (aromatic H), while the isopropyl group shows δ ~1.2–1.4 ppm (doublet, 6H) and δ ~5.2 ppm (heptet, 1H). Carbonitrile (C≡N) signals are observed at δ 110–112 ppm .
  • IR Spectroscopy : Strong absorption bands at ~2230 cm⁻¹ (C≡N stretch) and ~2130 cm⁻¹ (azide stretch, if present) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 224–238 for benzyl/azido derivatives) with fragmentation patterns confirming substituents .
    • Example Data Table :
TechniqueKey Signals/PeaksReference Compound
1H NMR (CDCl₃)δ 7.54 (s, 1H, pyrazole-H)3-azido-1-benzyl analog
13C NMR (CDCl₃)δ 150.4 (C≡N), 56.9 (CH₂-benzyl)1-(4-methylbenzyl) analog
IR (ATR)2231 cm⁻¹ (C≡N), 2139 cm⁻¹ (N₃)3-azido derivatives

Q. What solvents and catalysts are optimal for functionalizing the pyrazole core?

  • Reaction Conditions :

  • Solvents : Methylene chloride (for azide substitution), THF/water (for click chemistry) .
  • Catalysts : TFA for protonation, CuSO₄/sodium ascorbate for azide-alkyne cycloaddition .
    • Critical Factors : Temperature control (0°C to 50°C), dry-load purification on silica gel (cyclohexane/ethyl acetate gradients) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodology :

  • Vibrational Analysis : Compare experimental IR spectra with DFT-calculated frequencies (B3LYP/6-31G* basis set) to assign modes like C≡N stretching .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction design (e.g., nitrile group as a reaction hub) .
    • Case Study : Pyrazole derivatives show strong agreement between experimental and computed ν(C≡N) values (±10 cm⁻¹) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Strategies :

  • Cross-Validation : Use complementary techniques (e.g., HRMS for molecular formula, 2D NMR for connectivity).
  • Crystallography : Employ SHELX for single-crystal X-ray diffraction (if crystals are obtainable) .
    • Example : Conflicting δ values for pyrazole protons (e.g., δ 7.54 vs. 7.58 in analogs) can arise from solvent effects (CDCl₃ vs. DMSO-d6) .

Q. What are the challenges in optimizing regioselectivity during substitution reactions?

  • Key Issues : Competing substitution at C3 vs. C5 positions due to electronic effects.
  • Solutions :

  • Steric Control : Bulkier groups (e.g., isopropyl) favor substitution at less hindered positions.
  • Directing Groups : Use –CN or –N₃ to direct electrophilic attack (e.g., azide substitution at C3) .

Q. How to design a reaction pipeline for high-throughput synthesis of pyrazole-carbonitrile hybrids?

  • Automation : Use Interchim puriFLASH systems for rapid chromatography .
  • Parallel Reactions : Screen substituents (e.g., benzyl, fluorobenzyl) under standardized conditions (e.g., 16 h at 50°C) .

Data Contradiction Analysis

Q. Why do yields vary significantly across similar synthetic procedures?

  • Factors :

  • Purity of Diazonium Salts : Impurities in diazonium intermediates ( ) reduce yields.
  • Workup Efficiency : Loss during extraction (e.g., precipitate formation between layers) .
    • Mitigation : Optimize stoichiometry (1.3–2.0 equiv. amines) and use Celite dry-loading to prevent silica gel deactivation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.